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Compound of Interest

Compound Name: 1-(Piperidin-4-YL)propan-2-OL

Cat. No.: B3148844 Get Quote

1-(Piperidin-4-YL)propan-2-OL is a bifunctional organic molecule featuring a central

piperidine ring, a common scaffold in medicinal chemistry, and a propan-2-ol side chain.[1] The

piperidine moiety is a saturated heterocycle present in numerous pharmaceuticals and natural

products, valued for its ability to impart desirable pharmacokinetic properties.[2] The secondary

alcohol group provides a site for hydrogen bonding and further chemical modification. Accurate

structural confirmation and purity assessment of such molecules are critical in research and

drug development.

This guide provides a comprehensive overview of the expected spectroscopic signature of 1-
(Piperidin-4-YL)propan-2-OL. As complete, published experimental spectra for this specific

compound are not readily available in public databases, this document serves as an expert-

guided prediction and interpretation manual. It is designed for researchers and scientists,

detailing the theoretical basis for expected data in Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and establishing robust protocols for

their acquisition.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy – Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing

detailed information about the chemical environment of individual hydrogen (¹H) and carbon

(¹³C) atoms.
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Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy reveals the number of distinct proton environments, their electronic

surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative

abundance (integration).

Sample Preparation: Dissolve approximately 5-10 mg of 1-(Piperidin-4-YL)propan-2-OL in

~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical; D₂O

will cause the exchange of labile O-H and N-H protons, leading to their disappearance from

the spectrum.[3] For initial analysis, CDCl₃ is often preferred.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard,

setting its signal to 0.00 ppm.

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Pulse Angle: 30-45 degrees

Acquisition Time: ~4 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 8-16 (adjust for sample concentration)

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS peak.

Based on the structure and data from analogous compounds like piperidine and propan-2-ol,

the following signals are predicted.[4][5]
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Predicted Shift
(δ, ppm)

Multiplicity Integration
Assignment
(Proton)

Rationale

~3.70 - 3.85 m 1H H-g (CH-OH)

The proton on

the carbon

bearing the

electronegative

oxygen is

significantly

deshielded.

~2.95 - 3.10 m 2H H-a (axial/eq)

Protons on

carbons adjacent

to the nitrogen

atom are

deshielded.

~2.50 - 2.65 m 2H H-b (axial/eq)

Protons on

carbons adjacent

to the nitrogen

atom, typically

upfield from H-a.

~1.60 - 1.75 m 2H H-c (axial/eq)

Piperidine ring

protons, further

from the

nitrogen.

~1.40 - 1.55 m 1H H-e (CH)

Methine proton

on the piperidine

ring at the point

of substitution.

~1.20 - 1.35 m 2H H-d (axial/eq)

Piperidine ring

protons, further

from the

nitrogen.

~1.15 d 3H H-h (CH₃) Methyl group

protons, split by
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the neighboring

H-g proton.

Variable br s 2H O-H, N-H

Labile protons;

signal is often

broad and its

position is

concentration/sol

vent dependent.

Will exchange

with D₂O.

Note: Multiplicity (m = multiplet, d = doublet, br s = broad singlet) and chemical shifts are

estimates and can vary based on solvent and experimental conditions.

Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.

Broadband proton decoupling is typically used to simplify the spectrum, yielding a single peak

for each distinct carbon.

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring sufficient

concentration (~20-50 mg).

Instrument Setup: Acquire on a spectrometer operating at a corresponding ¹³C frequency

(e.g., 100 MHz for a 400 MHz ¹H instrument).

Acquisition Parameters:

Technique: Broadband proton-decoupled.

Pulse Angle: 30-45 degrees.

Relaxation Delay: 2-5 seconds.

Number of Scans: 256 or more, as the ¹³C nucleus is much less sensitive than ¹H.
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DEPT-135 (Optional but Recommended): Run a Distortionless Enhancement by Polarization

Transfer (DEPT-135) experiment. This powerful technique helps differentiate carbon types:

CH₃ and CH carbons appear as positive peaks, while CH₂ carbons appear as negative

peaks. Quaternary carbons are absent.[6]

The molecule has 7 unique carbon environments. Predictions are based on established

chemical shift ranges for alcohols and piperidines.[5][7][8]

Predicted Shift (δ,
ppm)

Carbon Type (from
DEPT-135)

Assignment
(Carbon)

Rationale

~68.5 CH (+) C-g (CH-OH)

Carbon attached to

the hydroxyl group is

significantly downfield.

~46.0 CH₂ (-) C-a
Carbons adjacent to

the nitrogen atom.

~44.5 CH₂ (-) C-f

Methylene carbon of

the propanol side

chain.

~35.0 CH (+) C-e
Methine carbon of the

piperidine ring.

~32.0 CH₂ (-) C-c, C-d

Piperidine ring

carbons. Due to

symmetry, C-c and C-

d may be equivalent

or have very similar

shifts.

~24.0 CH₃ (+) C-h
Methyl carbon of the

propanol side chain.

Part 2: Infrared (IR) Spectroscopy – Identifying
Functional Groups
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IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent tool for

rapidly identifying the presence of key functional groups.

Sample Preparation: Place a small amount of the neat solid or liquid sample directly onto the

ATR crystal (e.g., diamond or germanium).

Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is

automatically subtracted from the sample spectrum.

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a

range of 4000-400 cm⁻¹.

Data Analysis: Identify the wavenumbers (cm⁻¹) of major absorption bands.

The IR spectrum is expected to show characteristic bands for the O-H, N-H, C-H, and C-O

bonds.[9][10]

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3400 - 3200 Strong, Broad O-H Stretch Alcohol (H-bonded)

3350 - 3250 Medium, Broad N-H Stretch Secondary Amine

2950 - 2850 Strong C-H Stretch Aliphatic (sp³ C-H)

1150 - 1050 Medium-Strong C-O Stretch Secondary Alcohol
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Click to download full resolution via product page

Part 3: Mass Spectrometry (MS) – Determining Mass
and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues

through its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique

well-suited for polar molecules like this one, typically yielding the protonated molecular ion

[M+H]⁺.

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote
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protonation.

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Instrument Parameters (Positive Ion Mode):

Ionization Mode: ESI+

Capillary Voltage: 3-4 kV

Scan Range: m/z 50 - 500

Data Analysis: Identify the m/z (mass-to-charge ratio) of the molecular ion and major

fragment ions.

Molecular Formula: C₉H₁₉NO

Exact Mass: 157.1467

Predicted Molecular Ion: The base peak is expected to be the protonated molecule, [M+H]⁺

at m/z 158.1540.

The fragmentation pattern provides structural validation. Key fragmentations for piperidine

alkaloids and alcohols often involve cleavage alpha to the heteroatom (nitrogen or oxygen) or

loss of small neutral molecules.[11][12]
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m/z (Predicted)
Proposed
Fragment Structure

Loss Rationale

158.15 [C₉H₂₀NO]⁺ -
Protonated Molecular

Ion [M+H]⁺

140.14 [C₉H₁₈N]⁺ H₂O
Loss of water from the

protonated alcohol.

114.13 [C₆H₁₄N]⁺ C₃H₆O

Cleavage of the C-C

bond between the

piperidine ring and the

side chain.

84.08 [C₅H₁₀N]⁺ C₄H₁₀O

Fragmentation within

the side chain and

subsequent ring

opening/rearrangeme

nt.

Part 4: Integrated Structural Elucidation
Confirming the structure of 1-(Piperidin-4-YL)propan-2-OL requires a synergistic

interpretation of all spectroscopic data. No single technique provides the complete picture, but

together they offer unambiguous proof of structure.
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Structure Confirmed
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The process is self-validating:

MS provides the molecular formula (C₉H₁₉NO).

IR confirms the presence of the key functional groups: an alcohol (-OH) and a secondary

amine (-NH).

¹³C NMR shows 7 distinct carbon environments, consistent with the proposed structure.

DEPT-135 confirms the number of CH, CH₂, and CH₃ groups.

¹H NMR reveals the connectivity. The characteristic upfield doublet for the methyl group (H-

h), the deshielded methine proton next to the hydroxyl group (H-g), and the pattern of signals

for the piperidine ring protons all fit together to build the final structure.

This integrated approach ensures a trustworthy and definitive characterization of 1-(Piperidin-
4-YL)propan-2-OL, essential for its application in further research and development.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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